molecular formula C13H21NO3S B2872724 N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide CAS No. 886124-26-1

N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide

Cat. No.: B2872724
CAS No.: 886124-26-1
M. Wt: 271.38
InChI Key: JTYVTLWVXOCRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide (: 886124-26-1) is a specialized sulfonamide derivative with the molecular formula C₁₃H₂₁NO₃S and a molecular weight of 271.38 g/mol . This compound is characterized by a benzene ring substituted with an ethyl group at position 3, a methoxy group at position 4, and a sec-butyl group attached to the sulfonamide nitrogen . In scientific research, it serves as a valuable building block for the synthesis of more complex organic molecules and is investigated for its potential as an antimicrobial agent due to its core sulfonamide structure, which is known to competitively inhibit bacterial dihydropteroate synthase . This mechanism mimics para-aminobenzoic acid (PABA), thereby preventing the synthesis of folic acid, which is essential for bacterial growth and replication, ultimately leading to inhibited cell division . Its research applications extend across chemistry, biology, and early-stage drug discovery for therapeutic interventions . The compound is offered with a commitment to quality and is intended for research applications only. It is strictly not for human or veterinary use.

Properties

IUPAC Name

N-butan-2-yl-3-ethyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-5-10(3)14-18(15,16)12-7-8-13(17-4)11(6-2)9-12/h7-10,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYVTLWVXOCRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC(C)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Methodology

Nitration and Reduction

The synthesis typically begins with nitration of benzene to nitrobenzene using concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 50–60°C. Subsequent reduction to aniline employs iron (Fe) and hydrochloric acid (HCl) under reflux conditions (80–90°C, 2–3 h), achieving yields >85%.

Sulfonation

Aniline undergoes sulfonation with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C to form 4-aminobenzenesulfonic acid. This step requires strict temperature control to minimize polysulfonation byproducts.

Alkylation

The sulfonic acid intermediate is alkylated sequentially with sec-butyl bromide and ethyl bromide. Sodium hydroxide (NaOH) in tetrahydrofuran (THF) at 60°C for 8–12 h facilitates dual alkylation, introducing both sec-butyl and ethyl groups with 70–75% efficiency.

Table 1: Alkylation Reaction Optimization
Parameter Optimal Condition Yield Improvement
Solvent THF +15% vs. DMF
Temperature 60°C +20% vs. RT
Base NaOH (2.5 equiv) +10% vs. K₂CO₃
Reaction Time 10 h +8% vs. 6 h

Methoxylation

Final methoxylation employs methanol (MeOH) and sulfuric acid (H₂SO₄) under reflux (65°C, 4–6 h), achieving 80–85% conversion. The methoxy group’s ortho-directing effect necessitates precise stoichiometry to avoid over-substitution.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Replace batch processes for nitration and sulfonation steps, reducing reaction times by 40%.
  • Catalytic Hydrogenation : Substitutes Fe/HCl with Pd/C and H₂ gas for aniline production, minimizing metal waste.
  • Solvent Recovery Systems : Distillation units reclaim >90% THF and DCM, lowering environmental impact.
Table 2: Laboratory vs. Industrial Conditions
Parameter Laboratory Industrial
Nitration Time 3 h 45 min (flow system)
Alkylation Scale 10–100 g 50–100 kg/batch
Purification Column Chromatography Crystallization
Yield 65–70% 75–80%

Alternative Synthetic Routes

Electrochemical Synthesis

Recent advances utilize graphite electrodes in LiClO₄/MeCN electrolytes to couple sodium arylsulfinates with amines at 25°C. This method achieves 82% yield in 3 h, avoiding high-temperature steps.

Copper-Catalyzed Coupling

A 2024 study demonstrates CuI-mediated S–N bond formation between 4-bromobenzenesulfonyl chloride and sec-butylamine in toluene at 100°C (yield: 78%).

Microwave-Assisted Reactions

Microwave irradiation (150 W, 120°C) reduces methoxylation time from 6 h to 30 min, though with slight yield reduction (72%).

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison
Method Yield (%) Time (h) Cost (USD/g) Scalability
Classical Stepwise 65–70 24–30 12–15 Moderate
Electrochemical 82 3 8–10 High
Copper-Catalyzed 78 6 9–11 High
Microwave-Assisted 72 0.5 14–16 Low

Key findings:

  • Electrochemical methods offer the best balance of yield and cost.
  • Classical approaches remain valuable for small-scale R&D.
  • Industrial production favors continuous flow systems for throughput.

Critical Challenges and Solutions

  • Regioselectivity in Methoxylation

    • Issue: Competing para/ortho substitution.
    • Solution: Use bulky directing groups (e.g., tert-butoxy) during intermediate stages.
  • Sulfonamide Hydrolysis

    • Issue: Degradation under acidic conditions.
    • Mitigation: Maintain pH >6 during aqueous workups.
  • sec-Butyl Group Racemization

    • Issue: Chirality loss at elevated temperatures.
    • Fix: Perform alkylation below 50°C with chiral ligands.

Scientific Research Applications

N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, bacterial death.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Variations on the Benzene Ring

Table 1: Structural Analogs and Substituent Effects
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide 3-ethyl, 4-methoxy, N-sec-butyl C₁₃H₂₁NO₃S Hypothesized antimicrobial/antitumor activity -
N-(sec-butyl)-3-iodo-4-methoxybenzenesulfonamide 3-iodo, 4-methoxy, N-sec-butyl C₁₁H₁₆INO₃S Higher molecular weight (369.22 g/mol); iodine enhances halogen bonding
N-(4-Methoxybenzoyl)benzenesulfonamide 4-methoxy, N-benzoyl C₁₄H₁₃NO₄S Crystallographic data (R factor = 0.045); polar benzoyl group
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-methyl, oxazolyl-sulfamoyl C₁₈H₁₈N₂O₄S₂ Antimicrobial activity due to oxazolyl moiety

Key Observations :

  • Halogen vs.
  • Methoxy Position : The 4-methoxy group is conserved in multiple analogs (e.g., ), suggesting its role in stabilizing molecular conformation or participating in hydrogen bonding .

Functional Group Modifications on the Sulfonamide Nitrogen

Table 2: Nitrogen Substituent Diversity
Compound Name Nitrogen Substituent Biological Activity Reference
This compound sec-butyl Undocumented; inferred from analogs -
N-Benzyl hydroxyethylamine derivatives (e.g., ) Benzyl-hydroxyethylamine Antiviral or enzyme inhibition
E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) Pyridinyl-hydroxyphenylamino Antitumor (tubulin inhibition)
N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) Chloroindolyl Antitumor (cell cycle arrest)

Key Observations :

  • sec-Butyl Group : The branched alkyl chain may enhance lipophilicity and membrane permeability compared to aromatic substituents (e.g., benzyl in ) .
  • Clinical Candidates (E7010/E7070) : Bulky, planar substituents (e.g., indolyl, pyridinyl) correlate with antitumor activity via tubulin or cell cycle disruption .

Antimicrobial Sulfonamides

  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : Exhibits antimicrobial activity attributed to the oxazolyl-sulfamoyl group, which may disrupt bacterial folate synthesis .
  • This compound : While unstudied, its ethyl and methoxy groups resemble features of sulfamethoxazole, a classic antimicrobial agent.

Antitumor Sulfonamides

  • E7010 and E7070 : These compounds disrupt microtubule dynamics (E7010) or induce G1/S arrest (E7070), progressing to clinical trials . Substituent bulk and polarity are critical for potency.

Physicochemical and Crystallographic Insights

  • Crystallography : Analogs like N-(3-methoxybenzoyl)-2-methyl-benzenesulfonamide () were resolved using SHELX software, revealing planar benzene rings and hydrogen-bonding networks (R factor = 0.045) . Similar methods could elucidate the target compound’s conformation.

Biological Activity

N-(sec-butyl)-3-ethyl-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This structural similarity is crucial for its biological activity.

This compound primarily acts by inhibiting the enzyme dihydropteroate synthase, which is involved in the bacterial synthesis of folic acid. By competitively binding to the active site of this enzyme, the compound disrupts folic acid production, essential for bacterial growth and replication, ultimately leading to bacterial cell death.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains makes it a candidate for further development as an antibacterial agent. The following table summarizes some key findings related to its antimicrobial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism
Escherichia coli16 µg/mLInhibition of dihydropteroate synthase
Staphylococcus aureus32 µg/mLInhibition of folic acid synthesis
Streptococcus pneumoniae8 µg/mLCompetitive inhibition of PABA

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its potential as an enzyme inhibitor in biochemical assays. It shows promise as a ligand due to its ability to interact with specific molecular targets, which may extend beyond bacterial enzymes .

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated the compound's effectiveness against clinical isolates of Escherichia coli and Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting potential use in treating resistant infections.
  • Enzyme Binding Studies : Another investigation focused on the binding affinity of this compound to dihydropteroate synthase using surface plasmon resonance (SPR). The compound displayed a high binding affinity, confirming its role as an effective inhibitor in biochemical pathways critical for bacterial survival .

Research Applications

This compound is not only relevant in microbiology but also finds applications in:

  • Medicinal Chemistry : As a potential lead compound for developing new antibiotics.
  • Biochemical Research : In studies focused on enzyme inhibition and metabolic pathway analysis.
  • Industrial Chemistry : Utilized in synthesizing more complex organic molecules due to its functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.